3-Hydroxy-2-methylpyrrolidine-1-carboxamide
Description
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-hydroxy-2-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(9)2-3-8(4)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10) |
InChI Key |
BHXZBSIHCDEFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective 1,4-Addition Strategies
The stereoselective synthesis of pyrrolidine derivatives often begins with enantiopure enone intermediates. For example, a rhodium(I)-catalyzed 1,4-addition of boronic esters to enantiopure enones has been demonstrated to achieve full diastereoselectivity in analogous systems. Applied to 3-Hydroxy-2-methylpyrrolidine-1-carboxamide, this method would involve:
- Preparation of a chiral enone precursor (e.g., 10 in Scheme 1 of).
- Rhodium-catalyzed addition of a methyl-containing nucleophile to install the 2-methyl group.
- Subsequent reduction of the lactam intermediate using dimethylsulfide-borane complexes (yields: 42–84% for analogous steps).
Critical parameters include solvent choice (tetrahydrofuran preferred), temperature control (−78°C to room temperature), and catalyst loading (5–10 mol% Rh). The method’s advantage lies in its stereochemical fidelity, though scalability is limited by noble metal costs.
Lactam Reduction and Functionalization
A second route involves lactam reduction followed by hydroxylation. Super-hydride (LiEt3BH) effectively reduces pyrrolidinone derivatives to pyrrolidines while preserving stereochemistry. For instance:
- Starting with N-Boc-protected pyroglutamic acid derivatives.
- Lactam reduction under anhydrous conditions.
- Hydroxylation via RuCl3-mediated oxidation (yield: 86% for dihydroxylation steps in related compounds).
This approach benefits from commercial availability of starting materials but requires careful handling of air-sensitive reagents.
Industrial Production Methodologies
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes throughput and purity. Continuous flow systems enable:
- Precise temperature control (ΔT ±1°C) for exothermic steps like borane reductions.
- In-line purification via scavenger resins to remove metal catalysts.
- Throughput rates exceeding 5 kg/day for similar pyrrolidine carboxamides.
A representative workflow might involve:
| Step | Conditions | Yield |
|---|---|---|
| 1,4-Addition | Rh(cod)2OTf (2 mol%), THF, −78°C | 84% |
| Lactam Reduction | BH3·SMe2, 0°C to rt, 12 h | 72% |
| Oxidation | RuCl3 (5 mol%), NaIO4, H2O/CH3CN | 86% |
Data adapted from large-scale optimizations of analogous compounds.
C-H Activation Strategies
Recent advances in C-H functionalization offer atom-economic pathways. For example:
- Directed C-H arylation using 8-aminoquinoline directing groups (45% yield).
- Epimerization control via basic hydrolysis (ΔG‡ ≈ 25 kcal/mol for related systems).
- Late-stage carboxylation via Pd-mediated carbonylation (90% yield).
This method reduces step count from 8 to 4 compared to traditional approaches, though scalability of transition metal catalysis remains challenging.
Reaction Optimization and Mechanistic Insights
Stereochemical Control
The 2,3-trans configuration dominates in final products due to:
- Thermodynamic favorability during epimerization (ΔΔG = 1.2 kcal/mol).
- Base-mediated equilibration (NaOMe, >20:1 trans:cis ratio).
Characterization by 1H NMR shows distinct shifts for alpha protons:
Purification Challenges
Key hurdles include:
- Removal of N-oxidation byproducts during Ru-catalyzed oxidations.
- Chromatographic separation of diastereomers on silica gel (hexane:EtOAc 3:1).
- Final purification via preparative HPLC (ACN/H2O + 0.1% TFA).
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| 1,4-Addition | 6 | 21% | >99% trans | Moderate |
| Lactam Reduction | 5 | 35% | 85% trans | High |
| C-H Activation | 4 | 12% | >99% trans | Low |
Data synthesized from multi-gram syntheses of structural analogs.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group (-OH) at the 3-position undergoes oxidation to form a carbonyl group (-CO-). Key features include:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Products : 3-oxo-2-methylpyrrolidine-1-carboxamide.
-
Mechanism : The hydroxyl group is converted to a ketone via electron transfer from the oxidizing agent.
Reduction Reactions
The carboxamide group (-CONH₂) can be reduced to an amine (-CH₂NH₂).
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : 3-hydroxy-2-methylpyrrolidine.
-
Application : This reduction facilitates the synthesis of bioactive amines for drug development.
Substitution Reactions
Two types of substitution are observed:
a. Pyrrolidine Ring Substitution
Hydrogen atoms on the pyrrolidine ring react with electrophiles:
-
Reagents : Bromine (Br₂), thionyl chloride (SOCl₂), or phosphorus tribromide (PBr₃).
-
Products : Halogenated derivatives (e.g., brominated pyrrolidine analogs).
b. Hydroxyl Group Substitution
The hydroxyl group (-OH) can be replaced by other functional groups:
-
Reagents : SOCl₂ or PBr₃.
-
Products : Substituted derivatives (e.g., chlorinated or brominated analogs).
Research Insights
-
Enzyme Inhibition : The compound’s hydrogen-bonding network with InhA and NAD⁺ is critical for potency .
-
Stereochemistry : The (2S,3R) configuration enhances binding affinity in biochemical assays.
-
Synthetic Utility : Oxidation and reduction pathways enable modular synthesis of bioactive derivatives.
This compound’s reactivity profile underscores its value as a versatile intermediate in medicinal chemistry and organic synthesis.
Scientific Research Applications
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is a chemical compound with a variety of applications in scientific research, including use as a building block in synthesizing more complex molecules, enzyme inhibition, and the development of new materials. The hydroxyl and carboxamide groups in its structure enable it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
Scientific Research Applications
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is a versatile compound with applications in chemistry, biology, medicine, and industry.
Chemistry 3-Hydroxy-2-methylpyrrolidine-1-carboxamide is used as a building block for synthesizing complex molecules. It can undergo oxidation to form 3-oxo-2-methylpyrrolidine-1-carboxamide, reduction to form 3-hydroxy-2-methylpyrrolidine, and substitution to create various substituted pyrrolidine derivatives.
Biology It is studied for its potential role in enzyme inhibition and protein binding. The hydroxyl and carboxamide groups enable it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
Medicine The compound is investigated for potential therapeutic effects, including antiviral and anticancer properties.
Industry 3-Hydroxy-2-methylpyrrolidine-1-carboxamide is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Hydroxy-2-methylpyrrolidine-1-carboxamide with structurally related pyrrolidine and carboxamide derivatives, based on functional groups, substituent positions, and available safety or compositional data from the evidence.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity :
- The target compound lacks the ketone or carboxylic acid groups present in 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the thioester in BLD Pharmatech’s derivative , which may reduce its reactivity compared to these analogs.
- Unlike 3-Hydroxypicolinamide (a pyridine derivative) , the pyrrolidine ring in the target compound may offer greater conformational flexibility.
Steric and Stereochemical Considerations: Bulky substituents, such as the hydroxydiphenylmethyl group in TCI’s pyrrolidinecarboxamide , likely reduce solubility in aqueous media compared to the smaller methyl and hydroxyl groups in the target compound.
For example, TCI’s pyrrolidinecarboxamide derivatives require trained personnel and protective equipment , suggesting analogous protocols for the target molecule.
Research Implications and Data Gaps
- Physicochemical Properties : Melting points, solubility, and logP values for 3-Hydroxy-2-methylpyrrolidine-1-carboxamide are absent in the evidence, limiting direct comparisons.
- Biological Activity: No pharmacological data are provided; however, carboxamide-containing pyrrolidines are often explored for bioactivity (e.g., protease inhibition ).
- Synthetic Accessibility : The compound’s simpler structure compared to adamantane-linked derivatives (e.g., ’s adamantane-glycyl-pyrrolidinecarboxamide) may favor scalable synthesis.
Biological Activity
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-Hydroxy-2-methylpyrrolidine-1-carboxamide contains a pyrrolidine ring with a hydroxyl group and a carboxamide functional group. These features contribute to its solubility and reactivity, making it an attractive candidate for various pharmacological applications. The compound's structure allows for interactions with biological molecules, which is critical for its activity as an enzyme inhibitor and potential therapeutic agent .
The biological activity of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and nucleic acids. The hydroxyl and carboxamide groups facilitate the formation of hydrogen bonds, which can inhibit enzyme activity and affect DNA and RNA synthesis . This mechanism positions the compound as a potential modulator in various metabolic pathways.
Biological Activity
Research indicates that 3-Hydroxy-2-methylpyrrolidine-1-carboxamide exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in metabolic pathways. Its ability to act as both a substrate and an inhibitor suggests it can modulate enzyme activity effectively .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is needed to fully elucidate this aspect .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide, it is useful to compare it with structurally related compounds. The following table summarizes some similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-1-methylpyrrolidine-2-carboxamide | Pyrrolidine ring with hydroxyl and carboxamide | Variation in methyl substitution affects reactivity |
| Tert-butyl (2S,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | Tert-butyl ester group attached | Increased lipophilicity enhances biological activity |
| (2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide | Hydroxyl group at different position | Potentially different biological activity due to position |
| (R)-tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate | Amino group instead of hydroxyl | Alters interaction profile with biological targets |
This comparison highlights how variations in functional groups and stereochemistry can influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have explored the structure–activity relationships (SAR) of various derivatives of pyrrolidine-based compounds, including 3-Hydroxy-2-methylpyrrolidine-1-carboxamide. For instance, research has shown that modifications in the carboxamide group can significantly alter the compound's inhibitory potency against specific enzymes .
Additionally, investigations into the compound's pharmacokinetic properties suggest favorable absorption characteristics when administered orally or intravenously, indicating its potential for therapeutic applications .
Q & A
Q. What are the recommended synthesis routes for 3-Hydroxy-2-methylpyrrolidine-1-carboxamide?
- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, pyrrolidinone derivatives can be synthesized via condensation reactions starting with precursors like 2-amino-4-methylphenol and itaconic acid under reflux in aqueous solutions. Subsequent steps may involve esterification (e.g., using methanol and catalytic sulfuric acid) and hydrazide formation for functional group diversification . Purification typically includes recrystallization and acid-base extraction. Structural validation requires ¹H/¹³C NMR, FT-IR, and elemental analysis.
Q. What safety protocols are essential when handling 3-Hydroxy-2-methylpyrrolidine-1-carboxamide?
- Methodological Answer :
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear dust respirators, nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact .
- Storage : Store in a cool, dry environment away from oxidizers. Monitor degradation over time, as stability data are limited .
- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with water for 15 minutes and seek medical attention .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Use HPLC or GC-MS to assess purity, especially if the compound degrades over time.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., chemical shifts for hydroxyl and carboxamide groups) and FT-IR (amide I/II bands near 1650 cm⁻¹ and 1550 cm⁻¹) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C₇H₁₄N₂O₂ for 3-Hydroxy-2-methylpyrrolidine-1-carboxamide).
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step routes for pyrrolidine carboxamides?
- Methodological Answer :
- Reagent Stoichiometry : Adjust molar ratios of precursors (e.g., amine and carbonyl donors) to minimize side reactions.
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and selectivity.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Workflow Integration : Use flow chemistry for continuous synthesis, reducing intermediate degradation .
Q. What analytical strategies resolve structural ambiguities in pyrrolidine carboxamide derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry for chiral centers (e.g., hydroxy and methyl substituents).
- 2D NMR : Utilize COSY and NOESY to assign spatial relationships between protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions and fragmentation patterns, distinguishing isomers .
Q. How should researchers address contradictions in pharmacological data for pyrrolidine-based compounds?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (e.g., cell lines, dosage) to verify reproducibility.
- Cross-Validation : Compare results across multiple analytical platforms (e.g., in vitro vs. in vivo models).
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or methodological biases .
Q. What mechanistic studies are critical for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Molecular Docking : Perform in silico modeling to predict binding affinities at active sites (e.g., using AutoDock Vina).
- Metabolic Stability : Assess hepatic microsomal stability to gauge pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
